![molecular formula C11H11N B1316928 2-(But-3-en-1-yl)benzonitrile CAS No. 62170-45-0](/img/structure/B1316928.png)
2-(But-3-en-1-yl)benzonitrile
Overview
Description
2-(But-3-en-1-yl)benzonitrile, also known as 2-butenylbenzonitrile, is a synthetic compound that has become increasingly popular in scientific research due to its unique properties and potential applications. It is a colorless liquid with a low boiling point, making it easy to work with in laboratory experiments. 2-butenylbenzonitrile has been studied for its use in various organic synthesis reactions, as well as its potential applications in the medical field.
Scientific Research Applications
Photochemical Additions
Research by Foster et al. (1998) explored the photochemical addition of benzonitrile derivatives. They irradiated benzonitrile with 254-nm light from low-pressure mercury lamps, resulting in the formation of several addition products. This study demonstrates the potential of benzonitrile derivatives, including 2-(But-3-en-1-yl)benzonitrile, in photochemical reactions, which could have implications in synthetic chemistry and material science (Foster et al., 1998).
Solvent Polarity in Chemical Reactions
Bohnwagner et al. (2016) investigated the effect of solvent polarity on the reaction mechanisms of benzonitrile compounds. Their work on 4-(1H-pyrrol-1-yl)benzonitrile, a molecule structurally related to 2-(But-3-en-1-yl)benzonitrile, showed how solvent polarity influences the reaction pathways and outcomes. This study has implications for optimizing reaction conditions in the synthesis of complex benzonitrile derivatives (Bohnwagner et al., 2016).
Synthesis and Structure Elucidation
Bera et al. (2021) conducted a study focusing on the synthesis and structure elucidation of compounds related to benzonitrile. Their work involved creating a tridentate NNN ligand and a cobalt(II) complex, demonstrating the versatility of benzonitrile derivatives in forming complex molecular structures. This research provides insights into the potential of 2-(But-3-en-1-yl)benzonitrile in synthesizing novel compounds with specific properties (Bera et al., 2021).
Palladium-Catalyzed CouplingWei et al. (2000) explored the palladium-catalyzed coupling of aryl iodides with 2-alkynylbenzonitriles, a category that includes 2-(But-3-en-1-yl)benzonitrile. This study highlighted the potential of benzonitrile derivatives in facilitating complex chemical reactions, particularly in the field of organic synthesis, where such reactions are crucial [(Wei et al., 2000)](https
Scientific Research Applications of 2-(But-3-en-1-yl)benzonitrile
Photocatalytic Applications
The study by Foster et al. (1998) revealed the formation of four addition products upon irradiating benzonitrile in trifluoroethanol with UV light, demonstrating the potential of benzonitrile derivatives, including 2-(But-3-en-1-yl)benzonitrile, in photochemical reactions. These findings suggest applications in synthetic chemistry and materials science where photocatalytic processes are valuable (Foster et al., 1998).
Medicinal Chemistry
Tehrani et al. (2005) identified 3-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile derivatives as potent and selective metabotropic glutamate subtype 5 receptor antagonists. This research indicates the relevance of benzonitrile derivatives in the development of therapeutic agents, potentially including 2-(But-3-en-1-yl)benzonitrile (Tehrani et al., 2005).
Antitumor Activity and Molecular Docking
Bera et al. (2021) explored the antitumor activity of a cobalt(II) complex derived from 4-(2-bromoacetyl)benzonitrile. The findings suggest potential applications of benzonitrile derivatives, like 2-(But-3-en-1-yl)benzonitrile, in cancer research and drug development (Bera et al., 2021).
Positron Emission Tomography Imaging
Shimoda et al. (2016) studied 3-[5-(pyridin-2-yl)-2H-tetrazol-2-yl]benzonitrile analogues for positron emission tomography (PET) imaging. This suggests that compounds like 2-(But-3-en-1-yl)benzonitrile could be explored for diagnostic imaging applications in medicine (Shimoda et al., 2016).
Mechanism of Action
Target of Action
Benzonitrile, a related compound, plays key roles in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes . It is also a prominent intermediate for the production of benzoguanamine, a widely used advanced coating .
Mode of Action
The synthesis of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is one of the most advantageous approaches due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .
Biochemical Pathways
The synthesis of benzonitrile involves several classical methods, including the cyanation of benzene halides, toluene halides and ammonia reaction, ammoxidation of toluene, ammonia and air, benzoic acid and urea reaction, and the cyanidation of benzaldehyde .
Result of Action
The synthesis of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is known to be advantageous due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of 2-(But-3-en-1-yl)benzonitrile. For instance, the synthesis of benzonitrile from benzaldehyde and hydroxylamine hydrochloride was found to be most effective when the molar ratio of benzaldehyde to hydroxylamine hydrochloride was 1:1.5, and the reaction was carried out at 120°C for 2 hours .
properties
IUPAC Name |
2-but-3-enylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-3-6-10-7-4-5-8-11(10)9-12/h2,4-5,7-8H,1,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COEKIOUOIHGYEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559585 | |
Record name | 2-(But-3-en-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(But-3-en-1-yl)benzonitrile | |
CAS RN |
62170-45-0 | |
Record name | 2-(But-3-en-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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